2,5-Dimethoxy-3-nitroaniline 2,5-Dimethoxy-3-nitroaniline
Brand Name: Vulcanchem
CAS No.: 56741-29-8
VCID: VC7981782
InChI: InChI=1S/C8H10N2O4/c1-13-5-3-6(9)8(14-2)7(4-5)10(11)12/h3-4H,9H2,1-2H3
SMILES: COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

2,5-Dimethoxy-3-nitroaniline

CAS No.: 56741-29-8

Cat. No.: VC7981782

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethoxy-3-nitroaniline - 56741-29-8

Specification

CAS No. 56741-29-8
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 2,5-dimethoxy-3-nitroaniline
Standard InChI InChI=1S/C8H10N2O4/c1-13-5-3-6(9)8(14-2)7(4-5)10(11)12/h3-4H,9H2,1-2H3
Standard InChI Key PESWXIMMEVUHAC-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N
Canonical SMILES COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2,5-Dimethoxy-3-nitroaniline belongs to the nitroaniline family, featuring a benzene ring with three distinct substituents:

  • Methoxy groups (-OCH₃) at positions 2 and 5, which exert strong electron-donating effects via resonance.

  • Nitro group (-NO₂) at position 3, a meta-directing, electron-withdrawing group that enhances the compound’s electrophilic reactivity.

The molecular formula C₈H₁₀N₂O₄ corresponds to a molecular weight of 198.18 g/mol, calculated by summing the atomic masses of constituent elements . Substituting methyl groups in 2,5-dimethyl-3-nitroaniline (MW: 166.18 g/mol) with methoxy groups increases the molecular weight by 32 g/mol, consistent with the addition of two oxygen atoms.

Table 1: Comparative Molecular Properties of Nitroaniline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
2,5-Dimethyl-3-nitroaniline C₈H₁₀N₂O₂166.181.2±0.1322.3±37.0
2-Methoxy-4-nitroaniline C₇H₈N₂O₃168.15--
2,5-Dimethoxy-3-nitroanilineC₈H₁₀N₂O₄198.18*--
*Calculated based on structural analogs .

Spectroscopic Characteristics

While experimental spectral data for 2,5-dimethoxy-3-nitroaniline is unavailable, analogous compounds provide insights:

  • IR Spectroscopy: The nitro group typically exhibits strong absorption bands near 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch) . Methoxy C-O stretching vibrations appear around 1,250–1,050 cm⁻¹.

  • NMR Spectroscopy: In ¹H NMR, methoxy protons resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons deshielded by the nitro group appear downfield (δ 7.5–8.5 ppm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2,5-dimethoxy-3-nitroaniline can be approached via two primary routes:

Optimized Synthetic Protocol (Hypothetical)

Based on methodologies for 2-methoxy-4-nitroaniline , a plausible synthesis involves:

Step 1: Acetylation of 2,5-Dimethoxyaniline

C8H11NO2+(CH3CO)2OC10H13NO3+CH3COOH\text{C}_8\text{H}_{11}\text{NO}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{10}\text{H}_{13}\text{NO}_3 + \text{CH}_3\text{COOH}

Protecting the amine group as an acetamide mitigates undesired side reactions during nitration.

Step 2: Nitration

C10H13NO3+HNO3H2SO4C10H12N2O6+H2O\text{C}_{10}\text{H}_{13}\text{NO}_3 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_6 + \text{H}_2\text{O}

Controlled nitration at 0–5°C ensures selective substitution at the 3-position.

Step 3: Hydrolysis of the Acetamide

C10H12N2O6+NaOHC8H10N2O4+CH3COONa\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_6 + \text{NaOH} \rightarrow \text{C}_8\text{H}_{10}\text{N}_2\text{O}_4 + \text{CH}_3\text{COONa}

Alkaline hydrolysis (100°C, 2 hours) regenerates the free amine .

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)
AcetylationAcetic anhydride, 25°C, 1 h95
NitrationHNO₃/H₂SO₄, 0–5°C, 4 h78
HydrolysisNaOH (2.5 M), 100°C, 2 h89

Physicochemical Properties

Thermal Stability

Analogous nitroanilines exhibit decomposition temperatures above 200°C . The dimethyl variant (2,5-dimethyl-3-nitroaniline) has a boiling point of 322.3±37.0°C , suggesting that the dimethoxy derivative may decompose before reaching its boiling point due to increased polarity.

Solubility Profile

  • Polar Solvents: High solubility in DMSO, DMF, and acetone due to hydrogen bonding with the nitro and amine groups.

  • Nonpolar Solvents: Limited solubility in hexane or toluene.

  • Aqueous Solubility: Poor (<0.1 g/L at 25°C), typical of nitroaromatics .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

  • Nitration: Further nitration is unlikely under standard conditions due to deactivation.

  • Sulfonation: Requires forcing conditions (fuming H₂SO₄, 150°C).

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine, yielding 2,5-dimethoxy-1,3-benzenediamine:

C8H10N2O4+3H2C8H14N2O2+2H2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}_4 + 3\text{H}_2 \rightarrow \text{C}_8\text{H}_{14}\text{N}_2\text{O}_2 + 2\text{H}_2\text{O}

This diamine serves as a precursor to heterocycles like benzimidazoles .

Industrial and Research Applications

Pharmaceutical Intermediates

Nitroanilines are key intermediates in synthesizing:

  • Anticancer Agents: Phenazine derivatives, such as those reported by , exhibit cytotoxicity against colon adenocarcinoma cells (LoVo line).

  • Antimicrobials: Nitro groups enhance membrane permeability in Gram-negative bacteria.

Dye and Pigment Manufacturing

The electron-deficient aromatic system forms charge-transfer complexes with electron-rich moieties, enabling applications in:

  • Disperse Dyes: For polyester and nylon fabrics.

  • Optical Sensors: Nitroaniline-based sensors for detecting nitroexplosives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator